4-Ethoxy-2,3-difluorophenol
Overview
Description
4-Ethoxy-2,3-difluorophenol is a compound that is related to various research areas, particularly in the synthesis of liquid crystal intermediates and mesomorphic materials. Although the provided papers do not directly discuss 4-Ethoxy-2,3-difluorophenol, they do provide insights into similar compounds and their synthesis, properties, and applications.
Synthesis Analysis
The synthesis of related compounds often involves the Friedel-Crafts reaction, as seen in the synthesis of 4-ethoxy-2,3-difluoroacetophenone, which is a liquid crystal intermediate with a purity of more than 99% . This reaction uses 2,3-difluoroethoxybenzene and acetyl chloride as starting materials, indicating that similar methods could potentially be applied to synthesize 4-Ethoxy-2,3-difluorophenol. The synthesis of other ethoxy-containing compounds, such as ethyl 2-ethoxy-4-methoxy-6-perfluoroalkylbenzoates, also involves addition reactions and intramolecular eliminations .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Ethoxy-2,3-difluorophenol is often confirmed using techniques such as IR, MS, 1H NMR, 13C NMR, and sometimes 2D C–H COSY . For example, the structure of 3-((2,6-dichlorophenyl)(ethoxy)methyl)-4-hydroxy-2H-chromen-2-one was determined using X-ray crystallography, which revealed the formation of linear chains in the crystallographic c-axis due to p-p stacking .
Chemical Reactions Analysis
The chemical reactions involving ethoxy and fluoro groups include the Friedel-Crafts acylation , addition reactions , and rhodium-catalyzed reactions . These reactions lead to various products, indicating that 4-Ethoxy-2,3-difluorophenol could potentially undergo similar reactions, contributing to the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 4-Ethoxy-2,3-difluorophenol, such as their mesomorphic behavior, are of interest in materials science. For instance, compounds with alkoxy and fluoro groups have been shown to exhibit enantiotropic nematic phases and high clearing points . The presence of an ethylene bridge can affect the mesomorphic behavior of these compounds . Additionally, the smectic properties of alkyl 4-(2-perfluoroalkyl)ethoxybenzoate derivatives are dependent on the constitution of the perfluoroalkyl group relative to the alkyl group within the molecule .
Scientific Research Applications
Synthesis and Characterization
4-Ethoxy-2,3-difluorophenol has been used in the synthesis of liquid crystal intermediates, such as 4-ethoxy-2,3-difluoroacetophenone. This compound was synthesized via Friedel-Crafts reaction using 2,3-difluoroethoxybenzene and acetyl chloride as starting materials, characterized by 1HNMR, IR, and GC-MS techniques (Tong Bin, 2013).
Functionalization of Difluorophenols
Difluorophenols, including 2,3-difluorophenol, have been transformed into di- or trifluorinated hydroxybenzoic acids. These transformations demonstrate the potential of the organometallic approach to diversity-oriented synthesis (E. Marzi, J. Gorecka, M. Schlosser, 2004).
Precursor for Trifluoromethyl-Substituted Heteroarenes
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, serves as a building block for the preparation of trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, demonstrating versatility in organic synthesis (H. Sommer, M. Braun, B. Schröder, A. Kirschning, 2017).
Catalytic Activity Studies
4-Ethoxy-2,3-difluorophenol derivatives, like Co(II) and Fe(II) phthalocyanines, have been synthesized and characterized for their catalytic activity in the aerobic oxidation of phenolic compounds, showing potential in environmental applications (E. Saka, Serap Uzun, Y. Caglar, 2016).
Investigation of Molecular Interactions
The interaction of related compounds like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with various nucleophiles has been studied, providing insights into molecular interactions and synthetic pathways (M. G. Gorbunova, I. Gerus, V. Kukhar, 1993).
Biomolecular Interface Design
4-Ethoxy-2,3-difluorophenol derivatives have been investigated in the design of biomolecular interfaces using liquid crystals containing oligomeric ethylene glycol. This research contributes to the development of biologically relevant chemical interfaces (Zhongqiang Yang, J. Gupta, K. Kishimoto, Yoshiko Shoji, Takashi Kato, N. Abbott, 2010).
Environmental Degradation Studies
Studies on the degradation of alkylphenol ethoxylates, a group related to 4-ethoxy-2,3-difluorophenol, in environmental settings like recycled paper sludge have been conducted. These studies highlight the importance of understanding the environmental fate of such compounds (M. Hawrelak, E. Bennett, C. Metcalfe, 1999).
properties
IUPAC Name |
4-ethoxy-2,3-difluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIYFPSPIFCDDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560996 | |
Record name | 4-Ethoxy-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,3-difluorophenol | |
CAS RN |
126163-56-2 | |
Record name | 4-Ethoxy-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40560996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxy-2,3-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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